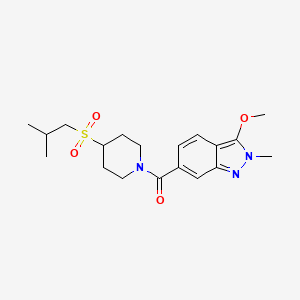

(4-(isobutylsulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone

Description

The compound “(4-(isobutylsulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone” is a structurally complex small molecule featuring a piperidine ring substituted with an isobutylsulfonyl group at the 4-position, linked via a methanone bridge to a 3-methoxy-2-methyl-2H-indazol-6-yl moiety. Key functional groups include:

Properties

IUPAC Name |

(3-methoxy-2-methylindazol-6-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-13(2)12-27(24,25)15-7-9-22(10-8-15)18(23)14-5-6-16-17(11-14)20-21(3)19(16)26-4/h5-6,11,13,15H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFACJZYKUIUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=NN(C(=C3C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(isobutylsulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone, with CAS number 1797836-59-9, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 415.5 g/mol. The structure includes a piperidine ring and an indazole moiety, which are known to influence biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 1797836-59-9 |

| Molecular Formula | C23H29NO4S |

| Molecular Weight | 415.5 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes:

- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : This compound has been shown to inhibit PARP, an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the cytotoxic effects of DNA-damaging agents, making it a candidate for cancer therapy .

- Modulation of Signaling Pathways : The compound may also affect various signaling pathways related to cell proliferation and apoptosis. The indazole structure is known to interact with receptors and enzymes that regulate these pathways .

- Anti-inflammatory Effects : There is evidence suggesting that this compound can downregulate inflammation and tissue injury, providing therapeutic benefits in conditions such as stroke and myocardial infarction .

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by:

- Enhancing the effectiveness of chemotherapeutic agents like temozolomide.

- Increasing sensitivity to topoisomerase inhibitors such as irinotecan and topotecan in preclinical models .

Case Studies

- Case Study 1 : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines with defective DNA repair mechanisms, suggesting its use as a monotherapy or in combination therapies for specific tumor types .

- Case Study 2 : A preclinical trial showed that administration of this compound in animal models resulted in a marked decrease in tumor size when used alongside traditional chemotherapy, indicating its potential as an adjunct treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A closely related compound, 4-(isobutylsulfonyl)-6-nitro-1-phenyl-1H-indazol-3-ylmethanone (), shares the piperidinyl-sulfonyl and indazolyl core but differs in substituents:

Substituent Effects on Properties

- Electronic Effects: The methoxy group (electron-donating) in the target compound may increase electron density on the indazole ring, enhancing stability and π-π stacking interactions. Methyl vs. Phenyl: The 2-methyl group on the target’s indazole introduces steric hindrance but less bulk compared to the analog’s 1-phenyl group, which may hinder binding to hydrophobic pockets .

- The phenyl group in the analog adds hydrophobicity, which might improve lipid solubility but could also lead to aggregation in aqueous environments .

Bioactivity Implications :

Classification Strategies in Research

The lumping strategy () groups compounds with shared structural motifs (e.g., piperidine-sulfonyl or indazole cores) into surrogate categories for streamlined analysis. For example:

- Both the target compound and its analog could be lumped as “sulfonylated indazole-piperidine derivatives” in studies focusing on sulfonyl group reactivity .

- However, lumping risks overlooking critical differences in bioactivity or stability caused by substituents like nitro vs. methoxy .

Methodological Considerations

- Structural Determination : Tools like SHELX () are critical for crystallographic analysis of such compounds, enabling precise comparison of bond lengths, angles, and conformations .

- Synthesis Challenges : The target compound’s methoxy and methyl groups may require protective strategies during synthesis to prevent undesired side reactions, a common theme in indazole chemistry .

Q & A

Q. What validated synthetic routes are available for this compound, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling the piperidine sulfonyl moiety with the indazole carbonyl group. A validated protocol (adapted from analogous heterocyclic systems) includes:

- Step 1 : Reacting 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid with thionyl chloride to form the acid chloride.

- Step 2 : Condensation with 4-(isobutylsulfonyl)piperidine using a base like triethylamine in dichloromethane at 0–5°C .

- Optimization : Yield improvements (from ~60% to >85%) are achieved by:

- Using anhydrous conditions and molecular sieves to minimize hydrolysis.

- Extending reaction time to 24–48 hours under nitrogen.

- Purifying via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : A multi-technique approach ensures robustness:

- HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min flow rate. Monitor at 254 nm for UV-active groups. System suitability requires resolution ≥2.0 between the compound and its des-methyl analog .

- FTIR : Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹.

- NMR : Key signals include the indazole C-6 methoxy group (δ 3.8–4.0 ppm, singlet) and piperidine sulfonyl protons (δ 1.2–1.5 ppm, multiplet) .

Advanced Research Questions

Q. How should researchers design experiments to assess pharmacokinetic properties while controlling for metabolic variability?

- Methodological Answer : A split-plot design is recommended for in vivo studies:

- Primary factors : Dose (fixed: 10, 50, 100 mg/kg) and administration route (oral vs. intravenous).

- Secondary factors : Animal strain (e.g., Sprague-Dawley vs. Wistar rats) and fasting state.

- Metrics : Plasma half-life (t₁/₂), Cₘₐₓ, and AUC₀–₂₄ measured via LC-MS/MS.

- Controls : Include a CYP3A4 inhibitor (e.g., ketoconazole) to isolate metabolic pathways. Replicate across 4–6 animals per group to account for intersubject variability .

Q. What strategies resolve contradictions in reported biological activity data across assay systems?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line specificity, endotoxin levels). Mitigation strategies include:

- Standardization : Use identical cell lines (e.g., HEK293 vs. CHO-K1) and serum-free media to reduce batch variability.

- Dose-response normalization : Express activity as % inhibition relative to a positive control (e.g., 10 µM staurosporine for kinase assays).

- Meta-analysis : Apply a random-effects model to aggregate data from ≥3 independent studies, weighting for sample size and assay precision .

Q. How can ecological risk assessments be structured to evaluate environmental persistence?

- Methodological Answer : Follow the INCHEMBIOL framework (adapted for pharmaceuticals):

- Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) and hydrolysis half-life at pH 7.4/25°C. A logP >3.0 suggests bioaccumulation risk.

- Phase 2 (Microcosm) : Test biodegradability in OECD 301D sediment/water systems. <20% degradation in 28 days indicates persistence.

- Phase 3 (Field) : Model leaching potential using GIS-based soil organic carbon (SOC) maps and annual rainfall data .

Data Contradiction Analysis

Q. How should researchers validate conflicting cytotoxicity results between 2D monolayers and 3D organoid models?

- Methodological Answer : Discrepancies often stem from differential penetration in 3D systems. Validation steps:

- Concentration gradient mapping : Use fluorescent analogs (e.g., BODIPY-labeled compound) to quantify intracellular uptake via confocal microscopy.

- Hypoxia calibration : Compare IC₅₀ under normoxic (21% O₂) vs. hypoxic (5% O₂) conditions.

- Statistical reconciliation : Apply Bland-Altman plots to assess agreement between 2D and 3D datasets, with >15% difference warranting mechanistic re-evaluation .

Methodological Framework for Reproducibility

Q. What quality control (QC) protocols ensure batch-to-batch consistency in preclinical samples?

- Methodological Answer : Implement a tiered QC system :

- Tier 1 (In-process) : Monitor reaction completion by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and intermediate purity (HPLC >95%).

- Tier 2 (Final compound) : Validate via:

- Residual solvent analysis (GC-MS; limit: <500 ppm for DCM).

- Chiral purity (HPLC with Chiralpak AD-H column; >99% enantiomeric excess).

- Tier 3 (Stability) : Accelerated degradation studies (40°C/75% RH for 4 weeks) to confirm shelf-life ≥12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.